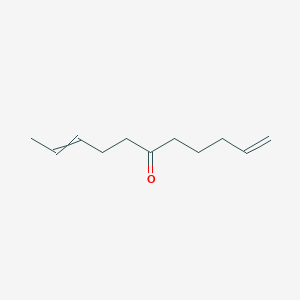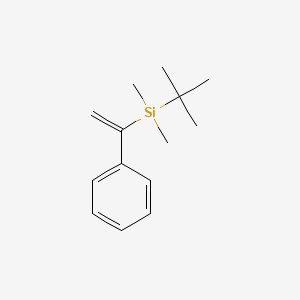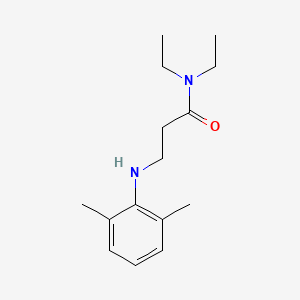
Propionamide, N,N-diethyl-3-(2,6-xylidino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is an organic compound belonging to the class of amides. It is characterized by the presence of a propionamide group substituted with N,N-diethyl and 3-(2,6-xylidino) groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- can be synthesized through the reaction of 2,6-xylidine with diethylamine and propionyl chloride. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, N,N-diethyl-3-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propionamide, N,N-diethyl-3-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Propionamide, N,N-diethyl-3-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with a similar structure but without the diethyl and xylidino substitutions.
N,N-Dimethylpropanamide: Another derivative of propionamide with different substituents.
Benzamide: An aromatic amide with different chemical properties and applications
Uniqueness
Propionamide, N,N-diethyl-3-(2,6-xylidino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, solubility, and potential biological activities compared to simpler amides .
Eigenschaften
CAS-Nummer |
97788-39-1 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-(2,6-dimethylanilino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-17(6-2)14(18)10-11-16-15-12(3)8-7-9-13(15)4/h7-9,16H,5-6,10-11H2,1-4H3 |
InChI-Schlüssel |
QDJDBDJAGHUYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCNC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


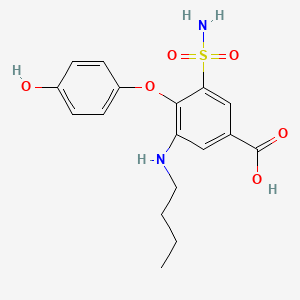
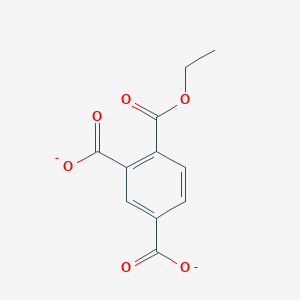
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
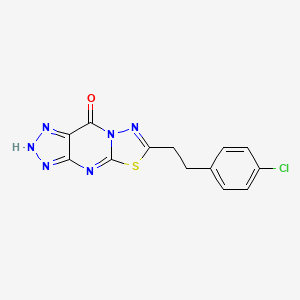
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
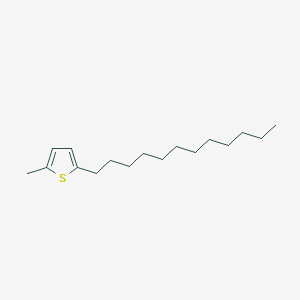
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
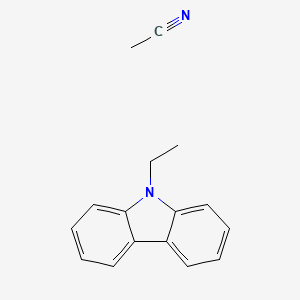
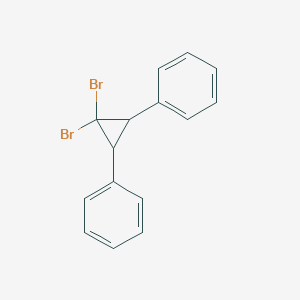
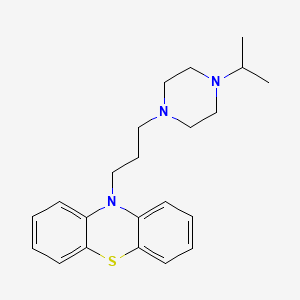
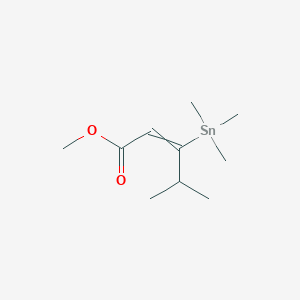
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
